molecular formula C9H7BrN2O3 B13519629 6-bromo-2-methyl-4-nitro-2,3-dihydro-1H-isoindol-1-one

6-bromo-2-methyl-4-nitro-2,3-dihydro-1H-isoindol-1-one

Cat. No.: B13519629
M. Wt: 271.07 g/mol
InChI Key: RFTSJSKPQOWWCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-bromo-2-methyl-4-nitro-2,3-dihydro-1H-isoindol-1-one is a heterocyclic compound with a unique structure that includes a bromine atom, a methyl group, and a nitro group attached to an isoindoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-2-methyl-4-nitro-2,3-dihydro-1H-isoindol-1-one typically involves multi-step organic reactions. One common method includes the bromination of 2-methyl-4-nitro-2,3-dihydro-1H-isoindol-1-one using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures and environmental considerations are crucial in industrial settings to handle the hazardous reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

6-bromo-2-methyl-4-nitro-2,3-dihydro-1H-isoindol-1-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, in solvents like ethanol or dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted isoindoline derivatives.

Scientific Research Applications

6-bromo-2-methyl-4-nitro-2,3-dihydro-1H-isoindol-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of 6-bromo-2-methyl-4-nitro-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atom and methyl group contribute to the compound’s overall reactivity and specificity towards certain molecular pathways.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-4-nitro-2,3-dihydro-1H-isoindol-1-one: Lacks the bromine atom, resulting in different reactivity and applications.

    6-chloro-2-methyl-4-nitro-2,3-dihydro-1H-isoindol-1-one: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical behavior.

    2-methyl-4-nitro-1H-indole: Different core structure but shares the nitro and methyl groups.

Uniqueness

6-bromo-2-methyl-4-nitro-2,3-dihydro-1H-isoindol-1-one is unique due to the presence of the bromine atom, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where bromine’s reactivity is advantageous.

Properties

Molecular Formula

C9H7BrN2O3

Molecular Weight

271.07 g/mol

IUPAC Name

6-bromo-2-methyl-4-nitro-3H-isoindol-1-one

InChI

InChI=1S/C9H7BrN2O3/c1-11-4-7-6(9(11)13)2-5(10)3-8(7)12(14)15/h2-3H,4H2,1H3

InChI Key

RFTSJSKPQOWWCY-UHFFFAOYSA-N

Canonical SMILES

CN1CC2=C(C1=O)C=C(C=C2[N+](=O)[O-])Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.